molecular formula C15H22N6O B6448435 N-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1-(oxan-4-yl)pyrrolidin-3-amine CAS No. 2549051-78-5

N-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1-(oxan-4-yl)pyrrolidin-3-amine

Cat. No.: B6448435
CAS No.: 2549051-78-5
M. Wt: 302.37 g/mol
InChI Key: PFHSPNDJTQGCKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1-(oxan-4-yl)pyrrolidin-3-amine is a complex organic compound featuring a pyrazolo[3,4-d]pyrimidine core

Future Directions

The compound has shown promising results in inhibiting CDK2, a target for cancer treatment . Future research could focus on further investigations of its potential in cancer treatment, particularly its effects on cell cycle progression and apoptosis induction .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1-(oxan-4-yl)pyrrolidin-3-amine typically involves multi-step organic reactions. The process begins with the formation of the pyrazolo[3,4-d]pyrimidine core, followed by the introduction of the oxan-4-yl and pyrrolidin-3-amine groups. Key reagents include various alkylating agents, oxidizing agents, and catalysts to facilitate the reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to maximize yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining stringent quality control.

Chemical Reactions Analysis

Types of Reactions

N-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1-(oxan-4-yl)pyrrolidin-3-amine undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the oxidation state of the compound.

    Substitution: Various substitution reactions can occur, particularly at the pyrazolo[3,4-d]pyrimidine core.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s chemical diversity.

Scientific Research Applications

N-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1-(oxan-4-yl)pyrrolidin-3-amine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a kinase inhibitor, affecting cell signaling pathways.

    Medicine: Explored for its anticancer properties, particularly in targeting specific kinases involved in tumor growth.

    Industry: Utilized in the development of new pharmaceuticals and chemical probes for research.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share the core structure and exhibit similar biological activities.

    Oxan-4-yl derivatives: Compounds with the oxan-4-yl group may have comparable chemical properties and reactivity.

Uniqueness

N-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1-(oxan-4-yl)pyrrolidin-3-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to inhibit multiple kinases makes it a valuable candidate for further research and development in medicinal chemistry.

Properties

IUPAC Name

1-methyl-N-[1-(oxan-4-yl)pyrrolidin-3-yl]pyrazolo[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N6O/c1-20-15-13(8-18-20)14(16-10-17-15)19-11-2-5-21(9-11)12-3-6-22-7-4-12/h8,10-12H,2-7,9H2,1H3,(H,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFHSPNDJTQGCKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=NC=NC(=C2C=N1)NC3CCN(C3)C4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.